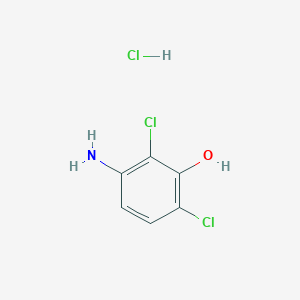

2,6-Dichloro-3-aminophenol hydrochloride

Beschreibung

BenchChem offers high-quality 2,6-Dichloro-3-aminophenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-3-aminophenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-amino-2,6-dichlorophenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO.ClH/c7-3-1-2-4(9)5(8)6(3)10;/h1-2,10H,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBONMRRLXOLCIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210824-87-5 | |

| Record name | Phenol, 3-amino-2,6-dichloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210824-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Whitepaper: 3-Amino-2,6-Dichlorophenol Hydrochloride

The following technical guide is structured to address the specific chemical entity 3-Amino-2,6-dichlorophenol hydrochloride while critically distinguishing it from its commercially dominant isomer, 4-Amino-2,6-dichlorophenol .

Synthesis, Structural Analytics, and Pharmaceutical Utility

Part 1: Executive Summary & Structural Disambiguation

In the field of halogenated aminophenols, precise structural identification is paramount due to the profound impact of isomerism on biological activity and chemical reactivity.[1] While 4-Amino-2,6-dichlorophenol is the standard industrial intermediate (used in carbamate pesticides and azo dyes), the 3-Amino-2,6-dichlorophenol isomer represents a specialized scaffold often explored in Structure-Activity Relationship (SAR) studies for kinase inhibitors and heterocyclic synthesis.[2]

Structural Identification Matrix

Researchers must verify their target isomer using the following matrix to prevent costly synthetic missteps.

| Feature | 3-Amino-2,6-dichlorophenol (Target) | 4-Amino-2,6-dichlorophenol (Common Standard) |

| Structure | Phenol (1), Cl (2,6), NH₂ (3) | Phenol (1), Cl (2,6), NH₂ (4) |

| CAS (Free Base) | Rare/Research Grade (Check 28165-63-1) | 5930-28-9 |

| CAS (HCl Salt) | Custom Synthesis | 42486-53-3 |

| Electronic State | Amine is meta to OH; ortho to Cl.[1][2] | Amine is para to OH; meta to Cl. |

| pKa (Predicted) | ~7.8 (Phenolic OH) | ~7.3 (Phenolic OH) |

| Primary Use | Specialized Pharma Intermediate (Kinase Inhibitors) | Dye Intermediate, Agrochemicals (Lomustine precursors) |

Critical Note: Most commercial requests for "Amino-2,6-dichlorophenol" refer to the 4-amino variant.[2] Ensure your synthetic pathway targets the 3-position amine specifically if this is your intended pharmacophore.[2]

Part 2: Chemical Structure & Properties[2][3]

The Ortho-Effect and Steric Crowding

The 3-amino-2,6-dichlorophenol molecule exhibits significant steric strain and unique electronic properties:

-

Acidity Enhancement: The two chlorine atoms at the 2,6-positions exert a strong inductive effect (-I), significantly increasing the acidity of the phenolic hydroxyl group compared to non-chlorinated phenols.[1]

-

Steric Shielding: The hydroxyl group is shielded by the bulky chlorine atoms, reducing its nucleophilicity in etherification reactions unless forcing conditions (e.g., alkylation with strong bases) are used.[1]

-

Zwitterionic Character: In the hydrochloride salt form, the amine is protonated (

).[1] The proximity of the

Physical Properties (HCl Salt)[1][2]

-

Appearance: Off-white to grey crystalline powder (darkens upon oxidation).[2]

-

Solubility: Soluble in water, methanol, and DMSO.[1] Sparingly soluble in non-polar solvents (dichloromethane, hexane).[1]

-

Stability: Hygroscopic. The free base is prone to air oxidation (turning pink/brown) due to the electron-rich aminophenol core; the hydrochloride salt significantly improves shelf-life stability.[2]

Part 3: Synthetic Pathways & Process Chemistry[4]

Synthesizing the 3-amino isomer is chemically challenging because the direct nitration of 2,6-dichlorophenol yields the 4-nitro isomer (due to the para-directing power of the hydroxyl group).[2] Therefore, an indirect route is required.

Route A: The Benzoic Acid Decarboxylation (Theoretical High-Purity Route)

This route avoids the regioselectivity issues of direct phenol nitration.

-

Starting Material: 2,6-Dichlorobenzoic acid.

-

Nitration: The carboxyl group directs meta (position 3), while the chlorines (ortho/para directors) also favor position 3 (meta to themselves).[1]

-

Reaction:

-

-

Reduction: Catalytic hydrogenation (

) or Fe/HCl reduction.[1]-

Product:3-Amino-2,6-dichlorobenzoic acid .[2]

-

-

Transformation to Phenol: This is the critical step.

-

Step 4a: Diazotization of the amine is not desired yet.

-

Step 4b:Hunsdiecker-type or oxidative decarboxylation to replace COOH with OH is difficult.[2]

-

Alternative: Convert 3-amino-2,6-dichlorobenzoic acid to 2,6-dichloro-1,3-phenylenediamine (via Curtius rearrangement) and then selectively hydrolyze one amine.

-

Route B: The 4-Amino Standard Synthesis (Comparative)

For reference, the commercial synthesis of the 4-amino isomer is straightforward:

-

Nitration: 2,6-Dichlorophenol +

-

Reduction:

/Pd-C or Sodium Dithionite ( -

Salt Formation: Addition of concentrated HCl in isopropanol.

Visualization of Synthetic Logic (Graphviz)[1][2]

Figure 1: Divergent synthetic pathways. The direct route yields the 4-amino isomer. The 3-amino target requires a scaffold where the 4-position is blocked or a meta-directing group (like COOH) is used.[2]

Part 4: Experimental Protocol (Salt Formation & Handling)

Regardless of the synthesis route, the final isolation of the hydrochloride salt is identical and critical for stability.[1]

Protocol: Hydrochlorination of Aminophenols

Objective: Convert the unstable free base 3-amino-2,6-dichlorophenol into the stable hydrochloride salt.[2]

Reagents:

-

Crude 3-Amino-2,6-dichlorophenol (Free Base)[2]

Methodology:

-

Dissolution: Dissolve the crude amine in a minimum volume of warm Isopropanol (40°C) under an inert atmosphere (

or Ar). Note: Oxygen exclusion is vital to prevent pink discoloration. -

Filtration: Filter any insoluble mechanical impurities rapidly.

-

Acidification:

-

Option A (Gas): Bubble dry HCl gas through the solution until saturation.

-

Option B (Liquid): Dropwise add 4M HCl in Dioxane or Conc. HCl (aq) while stirring vigorously. Monitor pH until it reaches < 2.

-

-

Crystallization: Cool the mixture to 0°C for 4 hours. The hydrochloride salt will precipitate as a white/grey solid.

-

Isolation: Filter under vacuum (Buchner funnel).

-

Washing: Wash the filter cake with cold Diethyl Ether to remove excess acid and organic impurities.

-

Drying: Dry in a vacuum desiccator over

or KOH pellets. Do not heat above 60°C to avoid degradation.

Part 5: Pharmaceutical Applications[3][4][5]

The 3-Amino-2,6-dichlorophenol moiety acts as a specialized "warhead" or linker in drug discovery.[2]

Benzoxazole Synthesis

One of the primary uses of ortho-aminophenols is the cyclization to form benzoxazoles , which are pharmacophores in antimicrobial and anticancer drugs.[1]

-

Mechanism: Condensation of 3-Amino-2,6-dichlorophenol with a carboxylic acid derivative (R-COOH) or aldehyde.[2]

-

Advantage: The 2,6-dichloro substitution pattern on the phenol ring remains in the final benzoxazole, providing lipophilicity and metabolic stability (blocking metabolic oxidation at the 4-position).[1][2]

Kinase Inhibition (FGFR/VEGFR)

Halogenated phenols mimic the ATP-binding pocket interactions in certain kinases.[2] The 3-amino position allows for the attachment of urea or amide linkers that extend into the solvent-accessible region of the kinase, a common strategy in designing Type II kinase inhibitors.

Part 6: References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 22392581, 3-amino-2,6-dichlorophenol. Retrieved from [Link]

-

Organic Syntheses. (1942).[1] 2,6-Dichlorophenol Synthesis via Decarboxylation. Org. Synth. 1942, 22, 126. (Foundational chemistry for the benzoic acid route). Retrieved from [Link][1][2]

-

European Commission. (2007).[1] Opinion on 3-amino-2,4-dichlorophenol HCl. Scientific Committee on Consumer Products. (Reference for safety data of the related isomer). Retrieved from [Link][2]

Sources

Technical Guide: Comparative Analysis of 3-Amino-2,6-Dichlorophenol and 4-Amino-2,6-Dichlorophenol

[1]

Executive Summary

In the landscape of halogenated aminophenols, 4-amino-2,6-dichlorophenol (4-A-2,6-DCP) and 3-amino-2,6-dichlorophenol (3-A-2,6-DCP) represent two distinct chemical entities with vastly different accessibility profiles and industrial applications.[1]

-

4-Amino-2,6-dichlorophenol is the industrial standard .[1] It is synthesized via a high-yield, regioselective nitration-reduction sequence.[1] It serves as a critical scaffold for benzoylurea insecticides (e.g., Chlorfluazuron, Hexaflumuron) and various pharmaceutical agents.

-

3-Amino-2,6-dichlorophenol is a specialized research isomer .[1] Its synthesis is complicated by the "meta-directing" challenge on the phenol ring, making it significantly more expensive and less ubiquitous. It is primarily used in structure-activity relationship (SAR) studies to probe steric and electronic effects in binding pockets where the para-amino group of the 4-isomer is unfavorable.[1]

This guide delineates the structural physics, synthetic pathways, and analytical fingerprints required to distinguish and utilize these isomers effectively.

Structural & Electronic Properties

The core difference lies in the relative positioning of the amino group (

Comparative Data Table

| Feature | 4-Amino-2,6-dichlorophenol | 3-Amino-2,6-dichlorophenol |

| CAS Number | 5930-28-9 | 28165-63-1 |

| Structure | Para-amino (1,4-relationship) | Meta-amino (1,3-relationship) |

| Symmetry | ||

| Melting Point | 167–170 °C | N/A (Often oil/low-melting solid)* |

| pKa (Predicted) | ~7.3 (Phenolic OH) | ~7.8 (Phenolic OH) |

| Electronic Character | "Push-Push" Conjugation (OH/NH2) | Cross-Conjugated |

| Primary Use | Agrochemical/Pharma Intermediate | SAR Probe / Reference Standard |

*Note: 3-isomer physical data is scarce in literature; often handled as HCl salt (CAS 61693-43-4).[1]

Electronic Effects & Reactivity[1]

-

4-Isomer (Para): The amino group is para to the hydroxyl.[1][2] Both groups are strong electron donors (

effect). This creates a highly electron-rich aromatic system, susceptible to oxidation (forming quinone imines).[1] The 3,5-positions are nucleophilic, but sterically accessible. -

3-Isomer (Meta): The amino group is meta to the hydroxyl.[1][2] The resonance overlap is interrupted (cross-conjugation). This isomer is generally less prone to facile oxidation into quinoid structures compared to the para-isomer, making it a valuable "metabolically stable" bioisostere in drug design.

Synthetic Pathways[1][3]

The disparity in availability is driven by synthesis. The 4-isomer follows natural electrophilic substitution rules, while the 3-isomer fights against them.[1]

Synthesis of 4-Amino-2,6-dichlorophenol (The "Natural" Route)

This synthesis exploits the para-directing power of the phenolic hydroxyl group.[1] The chlorine atoms at 2 and 6 block ortho-substitution, forcing the incoming nitro group almost exclusively to the 4-position.[1]

Protocol Summary:

-

Nitration: 2,6-Dichlorophenol is treated with dilute nitric acid (

) in a biphasic system (e.g., Toluene/Water) or acetic acid. -

Reduction: The resulting 2,6-dichloro-4-nitrophenol is reduced using Iron/HCl, Hydrazine/Raney Ni, or catalytic hydrogenation (

, Pd/C).

Synthesis of 3-Amino-2,6-dichlorophenol (The "Contra-Electronic" Route)

Direct nitration of 2,6-dichlorophenol fails to produce the 3-isomer because the 3-position is meta to the strong OH director.[1] Synthesis typically requires starting from 3-aminophenol and carefully chlorinating it, or using a protecting group strategy.[1]

Challenge: Chlorination of 3-aminophenol is promiscuous.[1] It prefers the 4 and 6 positions (ortho/para to both OH and NH2). Obtaining the 2,6-dichloro-3-amino pattern requires blocking the 4-position or separating complex mixtures.[1]

Analytical Fingerprinting (NMR)[4]

The most reliable way to distinguish these isomers in the lab is Proton NMR (

4-Amino-2,6-dichlorophenol (Symmetric)[1]

-

Symmetry Plane: Passes through C1 and C4.

-

Aromatic Region: The protons at C3 and C5 are chemically equivalent.

-

Signal: Appears as a sharp Singlet (2H) .

-

Shift: Typically

6.5 - 6.8 ppm (depending on solvent).

3-Amino-2,6-dichlorophenol (Asymmetric)[1][5]

-

Symmetry: None.

-

Aromatic Region: The protons at C4 and C5 are adjacent neighbors.

-

Signal: Appears as two Doublets (1H each) with ortho-coupling (

). -

Shift: Distinct signals for H4 and H5.

Diagnostic Rule: If your aromatic NMR region shows a singlet, you have the 4-isomer.[1] If it shows splitting (doublets), you have the 3-isomer (or a different regioisomer).

Experimental Protocol: Purification of 4-Amino-2,6-dichlorophenol

Note: This protocol focuses on the 4-isomer, as it is the common precursor for drug development.[1]

Objective: Purify technical grade 4-amino-2,6-dichlorophenol for use as a pharmaceutical intermediate.

-

Dissolution: Dissolve 10.0 g of crude material in 150 mL of ethanol at 60°C.

-

Clarification: Add 1.0 g of activated carbon. Stir for 30 minutes at 60°C. Filter hot through a Celite pad to remove carbon and insoluble oligomers.

-

Crystallization: Concentrate the filtrate to ~50 mL under reduced pressure. Slowly add 50 mL of cold water while stirring.

-

Isolation: Cool the slurry to 0-5°C for 2 hours. Filter the off-white crystals.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

-

QC Check: Verify MP (Target: 167-170°C) and NMR (Singlet at ~6.6 ppm).

References

-

Synthesis & Properties of Halogen

- Source: PubChem. (2025). "4-Amino-2,6-dichlorophenol Compound Summary."

-

URL:[Link]

-

Crystallographic D

- Source: McDonald, K. J., et al. (2015). "Crystal structure of 4-amino-2,6-dichlorophenol." Acta Crystallographica Section E.

-

URL:[Link]

- Industrial Applications in Agrochemicals Source: BenchChem. (2025). "Application Notes: The Role of 4-Amino-2,6-dichlorophenol in Agrochemical Synthesis."

-

Regioselectivity in Phenol Chlorin

- Source: Organic Syntheses.

-

URL:[Link]

An In-depth Technical Guide to 2,6-Dichloro-3-aminophenol Hydrochloride: Synthesis, Properties, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,6-Dichloro-3-aminophenol hydrochloride, a halogenated aromatic amine of interest in synthetic chemistry. Due to the limited availability of direct literature on this specific isomer, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust resource for its synthesis, characterization, and potential applications.

Core Molecular Attributes

The foundational physicochemical properties of 2,6-Dichloro-3-aminophenol and its hydrochloride salt are crucial for any experimental design. While specific experimental data for this isomer is not widely published, its core attributes can be confidently determined based on its chemical structure. The free base, 2,6-Dichloro-3-aminophenol, has been assigned the CAS Number 28165-63-1.[1][2]

| Property | 2,6-Dichloro-3-aminophenol (Free Base) | 2,6-Dichloro-3-aminophenol HCl (Hydrochloride Salt) |

| CAS Number | 28165-63-1 | Not explicitly assigned; derived from the free base. |

| Molecular Formula | C₆H₅Cl₂NO | C₆H₆Cl₃NO (or C₆H₅Cl₂NO·HCl) |

| Molecular Weight | 178.02 g/mol [1][2] | 214.48 g/mol |

| Appearance | Expected to be a crystalline solid. | Expected to be a crystalline solid, potentially more stable than the free base. |

| Solubility | Likely soluble in organic solvents like benzene and less so in petroleum ether. | Expected to be soluble in water and alcohols. |

Strategic Synthesis Pathway

The synthesis of 2,6-Dichloro-3-aminophenol presents a unique challenge due to the specific arrangement of its functional groups. A direct nitration of 2,6-dichlorophenol, a common route for similar compounds, would predominantly yield the 4-nitro isomer.[3] Therefore, a more strategic, multi-step approach is necessary to achieve the desired 3-amino substitution pattern. The most plausible pathway involves the synthesis and subsequent reduction of 2,6-dichloro-3-nitrophenol.

Proposed Synthesis Workflow

A feasible, though not explicitly documented, synthetic route is proposed below. This pathway is based on established principles of electrophilic aromatic substitution and functional group transformations.

Caption: Proposed synthetic pathway for 2,6-Dichloro-3-aminophenol HCl.

Experimental Protocol: A Theoretical Approach

Part A: Synthesis of 2,6-Dichloro-3-nitrophenol

-

Sulfonation of 2,6-Dichlorophenol: 2,6-Dichlorophenol is treated with sulfuric acid to introduce a sulfonic acid group, directing the subsequent nitration.

-

Nitration: The resulting 3,5-dichloro-4-hydroxybenzenesulfonic acid is then nitrated with nitric acid. The sulfonic acid group directs the nitro group to the desired meta position.

-

Desulfonation: The sulfonic acid group is removed, typically by steam distillation in an acidic medium, to yield 2,6-dichloro-3-nitrophenol.

Part B: Reduction of 2,6-Dichloro-3-nitrophenol

The reduction of the nitro group to an amine is a well-established transformation.[4]

-

Reaction Setup: The synthesized 2,6-dichloro-3-nitrophenol is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Reducing Agent Addition: A reducing agent is added. Common choices include:

-

Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon (Pd/C) or Raney nickel catalyst. Raney nickel is often preferred for substrates with aromatic halogens to avoid dehalogenation.[5]

-

Metal-Acid Reduction: Iron powder in the presence of an acid like hydrochloric acid or acetic acid is a classic and effective method.[5]

-

-

Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. The reaction mixture is then filtered to remove the catalyst (if applicable) and the product is isolated by extraction and solvent evaporation.

Part C: Formation of the Hydrochloride Salt

-

Dissolution: The crude 2,6-Dichloro-3-aminophenol is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol.

-

Acidification: A solution of hydrochloric acid (either gaseous or concentrated aqueous) is added dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analytical Characterization and Purification

The successful synthesis of 2,6-Dichloro-3-aminophenol HCl necessitates robust analytical methods for purity assessment and characterization. Given the potential for isomeric impurities, chromatographic techniques are indispensable.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is the method of choice for separating and quantifying aminophenol isomers.

-

Stationary Phase: A reversed-phase C18 column is a good starting point. For challenging separations of positional isomers, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity through enhanced π-π interactions.

-

Mobile Phase: A typical mobile phase would consist of a mixture of acetonitrile or methanol and an aqueous buffer. The pH of the mobile phase is a critical parameter for optimizing the separation of ionizable compounds like aminophenols.

-

Detection: UV detection is commonly used, with the wavelength set to the λmax of the analyte.

Gas chromatography (GC) can also be employed, often after derivatization of the polar amino and hydroxyl groups to increase volatility.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the structure, confirming the substitution pattern on the aromatic ring.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will show characteristic absorption bands for the O-H, N-H, and C-Cl bonds, as well as the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structural confirmation.

Purification

Recrystallization is a standard method for purifying the final hydrochloride salt. The choice of solvent is critical and should be one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

Applications in Research and Development

Halogenated aminophenols are a critical class of intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. The specific substitution pattern of 2,6-Dichloro-3-aminophenol HCl, with its two chlorine atoms and meta-disposed amino and hydroxyl groups, makes it a potentially valuable building block for creating complex molecular architectures with specific biological activities.

Safety and Handling

As with all chlorinated aromatic compounds, 2,6-Dichloro-3-aminophenol HCl should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for a closely related compound, such as 4-amino-2,6-dichlorophenol, as a proxy.

Conclusion

While direct experimental data for 2,6-Dichloro-3-aminophenol hydrochloride is scarce in the public domain, this guide provides a comprehensive framework for its synthesis, characterization, and handling based on established chemical principles and data from analogous compounds. The proposed synthetic route and analytical methodologies offer a solid foundation for researchers and drug development professionals to explore the potential of this unique halogenated intermediate.

References

-

BIOFOUNT. (n.d.). 2,6-Dichloro-3-aminophenol. Retrieved February 25, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 4-amino-2,6-dichloro- (CAS 5930-28-9). Retrieved February 25, 2026, from [Link]

-

NIST. (n.d.). Phenol, 4-amino-2,6-dichloro-. In NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved February 25, 2026, from [Link]

- Schenck, R. et al. (2004). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 70(5), 2777-2785.

-

Wikipedia. (n.d.). 2,6-Dichlorophenol. Retrieved February 25, 2026, from [Link]

-

Pure Synth. (n.d.). 6-Amino-24-Dichloro-3-Ethylphenol Hydrochloride 98.0%(HPLC). Retrieved February 25, 2026, from [Link]

-

Quick Company. (n.d.). A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. Retrieved February 25, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 101819-99-2| Chemical Name : 2,4-Dichloro-3-ethyl-6-aminophenol hydrochloride. Retrieved February 25, 2026, from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved February 25, 2026, from [Link]

-

MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved February 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved February 25, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4-dichloro-3-ethyl-6-nitrophenol. Retrieved February 25, 2026, from [Link]

-

BuyersGuideChem. (n.d.). 2,4-Dichloro-3-ethyl-6-aminophenol hydrochloride suppliers and producers. Retrieved February 25, 2026, from [Link]

- Google Patents. (n.d.). JPH0532589A - Method for nitration of 2,6-dichlorophenol.

-

PubMed. (1981). Determination of aminophenol isomers by high-speed liquid chromatography. Retrieved February 25, 2026, from [Link]

Sources

- 1. 28165-63-1|2,6-Dichloro-3-aminophenol|2,6-Dichloro-3-aminophenol|-范德生物科技公司 [bio-fount.com]

- 2. 3-AMINO-2,6-DICHLOROPHENOL | 28165-63-1 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

Comparative Profiling of Dichloroaminophenol Isomers: Synthesis, Analysis, and Toxicological Mechanisms

[1][2]

Executive Summary

This technical guide provides a rigorous comparison of the primary isomers of dichloroaminophenol (DCAP), specifically focusing on 4-amino-2,6-dichlorophenol (4-A-2,6-DCP) and 2-amino-4,6-dichlorophenol (2-A-4,6-DCP).[1][2] These compounds serve as critical intermediates in the synthesis of agrochemicals (e.g., urea herbicides), dyes, and pharmaceuticals.[1][3][4][5] However, their structural isomerism dictates significantly different physicochemical behaviors, synthetic routes, and toxicological profiles.[1][5]

This guide is designed for drug development professionals and researchers, emphasizing the mechanistic basis of nephrotoxicity associated with these isomers and providing validated protocols for their synthesis and chromatographic separation.[1][5]

Part 1: Structural Isomerism & Physicochemical Profiling[1][2][3]

The position of the amino (-NH₂) and chlorine (-Cl) substituents relative to the hydroxyl (-OH) group fundamentally alters the electronic landscape of the phenol ring.[1] This influences acidity (pKa), lipophilicity (LogP), and metabolic stability.[1][5]

Comparative Data Table

| Property | 4-Amino-2,6-dichlorophenol | 2-Amino-4,6-dichlorophenol | Causality / Note |

| Structure Type | Para-aminophenol derivative | Ortho-aminophenol derivative | Determines Quinone Imine type (p-QI vs o-QI).[1][2] |

| CAS Registry | 5930-28-9 | 527-62-8 | |

| Melting Point | 167–170 °C | 95–96 °C | Higher symmetry of the para isomer enhances crystal lattice energy.[1][2][5] |

| pKa (Phenolic) | ~7.3 | ~7.8 | Flanking Cl atoms (inductive withdrawal) increase acidity compared to parent aminophenol.[2][5] |

| pKa (Amino) | ~3.7 | ~3.2 | The amine is less basic due to electron withdrawal by the ring chlorines.[1][2][5] |

| LogP (Oct/Wat) | 2.08 | ~2.15 | Moderate lipophilicity facilitates renal uptake.[1][2][5] |

| Solubility | Soluble in MeOH, MeCN; Sparingly in H₂O | Soluble in MeOH, Benzene; Sparingly in H₂O |

Structural Visualization

The following diagram illustrates the structural relationship and the electronic influence of the chlorine substituents.

Figure 1: Structural divergence of dichloroaminophenol isomers and their oxidation pathways.

Part 2: Synthetic Pathways & Impurity Control[2][3]

Synthesis of these isomers requires strict regiochemical control.[2][5] Direct chlorination of aminophenol is often non-selective and leads to oxidation ("tars").[1][2][5] The industry-standard approach relies on the reduction of the corresponding nitrophenol precursors.[1]

Protocol: Selective Synthesis of 4-Amino-2,6-dichlorophenol[1][2]

Principle: The synthesis avoids direct oxidation of the sensitive amine by starting with 2,6-dichlorophenol.[1][2] Nitration occurs at the para position (directed by the -OH and -Cl groups), followed by a controlled reduction.[1]

Step-by-Step Methodology:

-

Nitration (Precursor Formation):

-

Reagents: 2,6-Dichlorophenol, Nitric acid (HNO₃), Acetic acid.[1][2][5]

-

Procedure: Dissolve 2,6-dichlorophenol in glacial acetic acid. Cool to 0–5°C. Add fuming HNO₃ dropwise.

-

Critical Control: Temperature must remain <10°C to prevent di-nitration or ring oxidation.[2][5]

-

Workup: Pour into ice water. Filter the yellow precipitate (2,6-dichloro-4-nitrophenol).[1][2] Recrystallize from ethanol.

-

-

Reduction (Target Synthesis):

-

Reagents: 2,6-Dichloro-4-nitrophenol, Sodium Dithionite (Na₂S₂O₄) OR H₂/Pd-C catalyst.[1][2]

-

Procedure (Chemical Reduction): Suspend the nitrophenol in the solvent.[1][2][5] Add Na₂S₂O₄ in portions at 50°C until the yellow color disappears (indicating reduction of the nitro group to amine).[2][5]

-

Purification: Cool to precipitate the aminophenol.[1][2][5] Filter and wash with cold water.[2][5]

-

Self-Validation: The product should be white/off-white.[1][2][5][6] A brown color indicates air-oxidation to the quinone imine; perform recrystallization in the presence of a trace reducing agent (e.g., sodium bisulfite).

-

Part 3: Analytical Separation & Characterization[3][8]

Distinguishing these isomers is critical due to their differing toxicities. High-Performance Liquid Chromatography (HPLC) is the gold standard.[1][2][5] Because these molecules are amphoteric (containing both acidic phenol and basic amine groups), pH control of the mobile phase is the single most important variable.[1][5]

Validated HPLC Protocol

Objective: Separate 4-A-2,6-DCP from 2-A-4,6-DCP and potential quinone impurities.[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1][2][5]

-

Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 3.0.

-

Why pH 3.0? At this pH, the amine is protonated (-NH₃⁺), increasing polarity and preventing peak tailing caused by interaction with residual silanols on the column.

-

-

Gradient:

-

Detection: UV at 285 nm (Isosbestic point region) and 254 nm.[1][2][5]

-

Temperature: 30°C.

Data Interpretation:

-

Elution Order: The para-isomer (4-A-2,6-DCP) typically elutes before the ortho-isomer (2-A-4,6-DCP) in acidic conditions due to the higher effective polarity of the symmetric zwitterion form.[1][2]

-

Impurity Alert: A peak appearing at a significantly longer retention time often corresponds to the Quinone Imine oxidation product.[1][2][5]

Part 4: Reactivity & Toxicology (Mechanism of Action)[1][2][3]

The toxicological relevance of dichloroaminophenols—particularly the nephrotoxicity of the 4-amino-2,6-dichloro isomer—is directly linked to their bioactivation.[1]

The Quinone Imine Hypothesis

Unlike simple phenols which are detoxified via glucuronidation, halogenated aminophenols undergo bioactivation by renal cytochrome P450s (or peroxidases).[1][5]

-

Bioactivation: The aminophenol is oxidized (loses 2e⁻ and 2H⁺) to form a Quinone Imine (QI) .[1][2][3][5]

-

Electrophilic Attack: The QI is a "soft" electrophile (Michael acceptor).[1][2][5]

-

Covalent Binding: It reacts with nucleophilic sulfhydryl (-SH) groups on critical renal proteins and depletes cellular Glutathione (GSH).[1][2][5]

-

Toxicity: This leads to mitochondrial dysfunction, oxidative stress, and proximal tubular necrosis.[1][2][5]

Why 4-Amino-2,6-DCP is more toxic: The chlorine atoms at the 2,6-positions (ortho to the phenol) exert an electron-withdrawing effect that stabilizes the radical intermediate, facilitating the formation of the toxic quinone imine.[1] Furthermore, the 2,6-dichloro substitution pattern blocks the usual detoxification routes (ring hydroxylation at ortho positions), forcing the metabolic flux toward the toxic N-oxidation pathway.[1]

Pathway Visualization[1]

Figure 2: Mechanism of nephrotoxicity mediated by Quinone Imine formation.[1][2]

References

-

National Center for Biotechnology Information. (n.d.).[1][2][5] 4-Amino-2,6-dichlorophenol (CID 80037).[1][2][6] PubChem Compound Summary.[1][2][5] Retrieved February 26, 2026, from [Link]

-

Rankin, G. O., et al. (2008).[1][2][5] Mechanistic aspects of 4-amino-2,6-dichlorophenol-induced in vitro nephrotoxicity. Toxicology.[1][2][5][7][8][9] Retrieved February 26, 2026, from [Link][1][5]

-

United States Environmental Protection Agency (EPA). (n.d.).[1][2][5] CompTox Chemicals Dashboard: 4-Amino-2,6-dichlorophenol.[1][2] Retrieved February 26, 2026, from [Link][5]

-

Bolton, J. L., et al. (2000).[1][2][5][7] Role of quinones in toxicology.[1][2][5][7][8] Chemical Research in Toxicology.[1][2][5][7][8] Retrieved February 26, 2026, from [Link]

Sources

- 1. 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. Role of quinones in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-アミノ-2,6-ジクロロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note: 2,6-Dichloro-3-aminophenol (DCAP-3) in Pharmaceutical Synthesis

Executive Summary & Strategic Utility

2,6-Dichloro-3-aminophenol (DCAP-3) is a highly specialized aromatic building block, distinct from its more common isomer, 4-amino-2,6-dichlorophenol. While the 4-amino variant is widely recognized in the synthesis of antimalarials and thyroid hormone receptor agonists (e.g., Resmetirom), the 3-amino isomer offers a unique meta-aminophenol substitution pattern.

This structural geometry is critical for:

-

Accessing 7-Hydroxyindoles: A vital scaffold for serotonin receptor modulators and beta-blockers.

-

Sterically Controlled Coupling: The flanking chlorine atoms at positions 2 and 6 provide significant steric protection to the phenolic hydroxyl, directing electrophilic attack or coupling exclusively to the amine or the 4-position.

-

Lipophilicity Modulation: The dichlorinated motif enhances the lipophilicity (LogP) of final drug candidates, improving membrane permeability.

This guide provides a validated protocol for the synthesis, handling, and quality control of DCAP-3, addressing the specific challenges of oxidation sensitivity and regioselectivity.

Physicochemical Profile

| Property | Specification | Notes |

| Chemical Name | 3-Amino-2,6-dichlorophenol | Also: 2,6-Dichloro-3-hydroxyaniline |

| CAS Number | 28165-63-1 | Distinct from 4-amino isomer (5930-28-9) |

| Molecular Formula | C₆H₅Cl₂NO | MW: 178.02 g/mol |

| Appearance | Off-white to beige crystalline solid | Darkens upon air exposure (oxidation) |

| Melting Point | 167–170 °C | Sharp melting point indicates high purity |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poorly soluble in water; soluble in dilute acid/base |

| pKa (Calculated) | ~8.5 (Phenol), ~3.0 (Aniline) | Cl groups increase acidity of phenol |

Synthesis Protocol: The "Nitro-Reduction" Route

The most robust route to DCAP-3 involves the regioselective chlorination of m-nitrophenol followed by chemoselective reduction. This approach avoids the formation of the 4-amino isomer.

Phase A: Regioselective Chlorination

Objective: Synthesize 2,6-dichloro-3-nitrophenol from 3-nitrophenol.

-

Mechanism: The phenolic -OH group is a strong ortho/para director. Since the para position (relative to OH) is sterically accessible but the ortho positions are activated, controlled chlorination fills the 2 and 6 positions. The nitro group at position 3 (meta to OH) reinforces this direction.

Materials:

-

3-Nitrophenol (1.0 eq)

-

Sulfuryl Chloride (SO₂Cl₂) or Cl₂ gas (2.2 eq)

-

Solvent: Glacial Acetic Acid or DCM

-

Catalyst: Fe (powder) or I₂ (trace)

Step-by-Step:

-

Dissolve 3-nitrophenol in glacial acetic acid under N₂ atmosphere.

-

Cool to 0–5 °C.

-

Add Sulfuryl Chloride dropwise over 60 minutes. Note: Gas evolution (HCl/SO₂) requires efficient scrubbing.

-

Allow to warm to room temperature and stir for 4 hours.

-

Quench: Pour mixture onto ice water. The product, 2,6-dichloro-3-nitrophenol , precipitates as a yellow solid.

-

Purification: Recrystallize from ethanol/water to remove mono-chlorinated byproducts.

Phase B: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without dechlorinating the ring.

-

Challenge: Standard Pd/C hydrogenation can cause hydrodehalogenation (loss of Cl).

-

Solution: Use Iron/Acid reduction (Béchamp) or Sulfide reduction.

Protocol (Fe/HCl Method):

-

Setup: 3-neck flask with mechanical stirrer and reflux condenser.

-

Charge: Suspend 2,6-dichloro-3-nitrophenol (10 g) in 50% aqueous ethanol (100 mL).

-

Activation: Add Iron powder (325 mesh, 4.0 eq) and NH₄Cl (0.5 eq).

-

Reaction: Heat to reflux (75–80 °C) for 2–3 hours. Monitor by TLC (disappearance of yellow nitro spot).

-

Workup:

-

Hot filter through Celite to remove iron oxides.

-

Adjust filtrate pH to ~7–8 with NaHCO₃.

-

Extract with Ethyl Acetate (3x).

-

Dry organic layer over Na₂SO₄ and concentrate.

-

-

Isolation: The crude 2,6-dichloro-3-aminophenol is obtained as a beige solid. Store under Argon.

Validated Workflow Diagram

The following Graphviz diagram illustrates the synthesis logic and downstream applications.

Caption: Synthesis pathway from m-nitrophenol to DCAP-3 and divergent pharmaceutical applications.

Quality Control & Analytical Methods

Due to the potential for isomer contamination (e.g., 2,4-dichloro-5-aminophenol), rigorous QC is required.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm and 280 nm.

-

Retention Logic:

-

m-Nitrophenol (Early eluter)

-

DCAP-3 (Target) : Mid-eluter (Amine increases polarity vs nitro, but Cl increases lipophilicity).

-

Precursors (Dichloro-nitrophenol): Late eluter (Less polar).

-

1H NMR Validation (DMSO-d6, 400 MHz)

-

δ 9.8 ppm (s, 1H): Phenolic -OH (Exchangeable).

-

δ 6.7–7.2 ppm (d, 2H): Aromatic protons. The coupling pattern is critical.

-

In 2,6-dichloro-3-aminophenol, the protons are at positions 4 and 5. They are ortho to each other. Look for a doublet with J ≈ 8.0–9.0 Hz.

-

Contrast: The 4-amino isomer (symmetric) shows a singlet (2H) for protons at 3 and 5. This is the primary differentiator.

-

-

δ 5.2 ppm (s, 2H): Amine -NH₂ (Broad, exchangeable).

Handling & Safety Protocols

-

Oxidation Sensitivity: Aminophenols are prone to oxidation, forming quinone imines (dark colored).

-

Protocol: Store under inert gas (Argon/Nitrogen) in amber vials at 2–8 °C.

-

-

Health Hazards:

-

Skin/Eye Irritant: Chlorinated phenols are potent irritants.[1] Wear nitrile gloves and safety goggles.

-

Toxicity: Treat as a potential methemoglobinemia inducer (typical of aniline derivatives).

-

-

Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.[1]

References

-

Nudelman, A., et al. (2004). "Synthesis of 6-hydroxyindoles and 7-hydroxyindoles." Journal of Heterocyclic Chemistry. (Describes the chlorination of m-nitrophenol to 2,6-dichloro-3-nitrophenol).

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 34338, 3-Amino-2,6-dichlorophenol." PubChem.

-

Organic Syntheses. (1942). "2,6-Dichlorophenol."[2][3][1][4][5][6][7][8] Org. Synth. 22,[9] 39. (Foundational chemistry for chlorinating phenols).

-

BenchChem. (2025).[1] "Technical Guide: Halogenated Aminophenols in Organic Synthesis." (General handling of dichloro-aminophenol isomers).

Disclaimer: This document is for research and development purposes only. All synthesis procedures should be performed by qualified personnel in a controlled laboratory environment.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-AMINO-4,6-DICHLOROPHENOL | 527-62-8 [chemicalbook.com]

- 3. 2,6-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]

- 4. apicule.com [apicule.com]

- 5. CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google Patents [patents.google.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]

- 9. mdpi.com [mdpi.com]

Application Note: Chemoselective Acylation of 2,6-Dichloro-3-aminophenol

Abstract & Core Directive

This technical guide details the reaction of 2,6-dichloro-3-aminophenol (CAS 28165-63-1) with acid chlorides. Unlike simple aminophenols, this substrate presents a unique "steric gate" due to the 2,6-dichloro substitution pattern. This guide provides validated protocols for achieving high chemoselectivity, focusing on

Key Takeaway: The 2,6-dichloro motif heavily shields the phenolic hydroxyl group, rendering it significantly less nucleophilic than the meta-positioned amine. Standard acylation conditions will almost exclusively yield the amide.

Structural Analysis & Mechanistic Insight

To design effective protocols, one must understand the electronic and steric environment of the substrate.

Substrate Geometry

-

Position 1 (OH): Flanked by two Chlorine atoms (Pos 2 & 6). This creates a "steric wall," making the oxygen difficult to access for bulky electrophiles.

-

Position 3 (NH

): Flanked by one Chlorine (Pos 2) and one Hydrogen (Pos 4). While electronically deactivated by the ortho-chlorine's inductive effect (

Reactivity Profile

The reaction is governed by the competition between the amine and the phenol for the acyl chloride (

| Functional Group | Electronic Effect | Steric Environment | Nucleophilicity Rank |

| Amine (-NH | Deactivated by ortho-Cl | Moderately Hindered | High (Kinetic Product) |

| Phenol (-OH) | Acidified by two ortho-Cls | Severely Hindered | Low |

| Phenoxide (-O | Stabilized by two ortho-Cls | Severely Hindered | Medium (Requires Forcing) |

Pathway Visualization

The following diagram illustrates the competitive pathways. Note the high energy barrier for

Figure 1: Reaction pathways showing the dominance of N-acylation due to the steric shielding of the phenolic oxygen.

Experimental Protocols

Protocol A: Chemoselective -Acylation (Synthesis of Amides)

Objective: Selective formation of the amide bond without protecting the phenol. Mechanism: Exploits the nucleophilicity differential. The base (Pyridine/TEA) acts as an HCl scavenger rather than a catalyst for phenoxide formation.

Materials:

-

Substrate: 2,6-Dichloro-3-aminophenol (1.0 equiv)

-

Reagent: Acid Chloride (1.05 equiv)

-

Base: Pyridine (1.2 equiv) or Triethylamine (1.5 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

Step-by-Step Procedure:

-

Dissolution: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 1.0 equiv of 2,6-dichloro-3-aminophenol in anhydrous DCM (concentration ~0.2 M).

-

Base Addition: Add 1.2 equiv of Pyridine. The solution may darken slightly.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. Note: Low temperature improves selectivity by suppressing the slower O-acylation.

-

Addition: Dropwise add 1.05 equiv of acid chloride (diluted in minimal DCM) over 15 minutes.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours.

-

Monitoring: Check TLC (Eluent: 30% EtOAc/Hexanes). The amine spot (lower R

) should disappear; a new amide spot (higher R -

Workup:

-

Quench with 1M HCl (aq) to remove excess pyridine and unreacted amine.

-

Extract with DCM (3x).

-

Wash organic layer with Brine, dry over Na

SO

-

-

Purification: Recrystallization from Ethanol/Water is usually sufficient due to the high purity of the crude.

Troubleshooting:

-

Issue: Trace ester formation observed.

-

Solution: Switch solvent to THF and maintain temperature at -10°C. Ensure strictly 1.0 equiv of acid chloride is used.

Protocol B: -Acylation (Synthesis of Esters)

Objective: Forcing the reaction at the sterically hindered phenol. Challenge: The 2,6-dichloro positions block the approach of the electrophile. Strategy: Use of a "Hyper-Nucleophilic" acylation catalyst (DMAP) and stronger bases to generate the phenoxide. Note: The amine must be protected or already acylated (i.e., synthesis of N,O-diacyl compounds).

Materials:

-

Substrate:

-Acyl-2,6-dichloro-3-aminophenol (from Protocol A) -

Reagent: Acid Chloride (1.5 equiv) or Acid Anhydride (2.0 equiv)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (10 mol%)

-

Base: Triethylamine (2.0 equiv)

-

Solvent: DCM or Toluene (for higher heat)

Step-by-Step Procedure:

-

Setup: Dissolve the amide intermediate in DCM.

-

Activation: Add Triethylamine (2.0 equiv) and DMAP (0.1 equiv). Stir for 10 minutes.

-

Addition: Add the acylating agent.

-

Reflux: Unlike Protocol A, heating is often required. Reflux the mixture (40°C for DCM, 110°C for Toluene) for 6–12 hours.

-

Validation: Monitor by TLC. The starting amide spot will convert to a less polar di-acyl spot.

Workflow Visualization

Figure 2: Decision tree and workflow for selecting the correct synthetic protocol.

Data Summary & Chemical Properties[1][2][3]

| Property | Value | Note |

| CAS Number | 28165-63-1 | Specific to 3-amino isomer |

| Molecular Weight | 178.02 g/mol | |

| pKa (Phenol) | ~7.5 - 8.0 (Est.) | More acidic than phenol (10.0) due to Cl |

| pKa (Aniline) | ~2.5 - 3.0 (Est.) | Less basic than aniline (4.6) due to ortho-Cl |

| Solubility | DMSO, MeOH, DCM | Poor solubility in water/hexane |

Safety Note: Aminophenols are potential sensitizers and can be toxic if inhaled. Acid chlorides are corrosive and lachrymators. Perform all reactions in a fume hood.

References

-

BenchChem. (2025). Technical Guide: An Examination of 4-Amino-2,6-dichloro-3-fluorophenol and Structurally Related Compounds. Retrieved from (General reactivity patterns of halogenated aminophenols).

-

Meldola, R., & Hollely, W. F. (1914).[1] Acylation as influenced by steric hindrance: the action of acid anhydrides on 3:5-dinitro-p-aminophenol. Journal of the Chemical Society, Transactions, 105, 410.[1] (Foundational text on steric blocking in acylation).[1]

-

NIST Chemistry WebBook. (n.d.). Phenol, 4-amino-2,6-dichloro- (Isomer Analog Data). Retrieved from (Used for thermodynamic analogies).

-

ChemicalBook. (2024).[2] 3-Amino-2,6-dichlorophenol Product Entry. Retrieved from (CAS and physical property verification).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Chemoselectivity and Nucleophilicity principles).

Sources

The Strategic Role of Dichlorinated Aminophenols in Agrochemical Synthesis: A Guide Focused on 2,6-Dichloro-3-aminophenol Hydrochloride and its Analogs

Introduction: The Versatility of Halogenated Intermediates

In the landscape of modern agrochemical development, halogenated aromatic compounds are indispensable building blocks. Their unique electronic properties and steric profiles are pivotal in designing active ingredients with enhanced efficacy, metabolic stability, and target specificity. Among these, dichlorinated aminophenols represent a class of highly versatile intermediates. This guide provides a comprehensive examination of 2,6-dichloro-3-aminophenol hydrochloride, a compound with potential applications in specialized synthesis, and draws extensive, practical insights from its close, commercially significant analog, 4-amino-2,6-dichlorophenol.[1]

While literature specifically detailing the applications of 2,6-dichloro-3-aminophenol hydrochloride in agrochemical synthesis is not abundant, the well-documented utility of its isomers, particularly 4-amino-2,6-dichlorophenol, offers a robust framework for understanding its potential reactivity and for developing synthetic protocols.[1] This document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable laboratory-scale protocols, leveraging the established chemistry of these critical intermediates.

Physicochemical Properties and Structural Considerations

The reactivity of dichlorinated aminophenols is governed by the interplay of the electron-donating amino group and the electron-withdrawing chlorine atoms on the phenolic ring. The hydrochloride salt of the aminophenol enhances its stability and solubility in certain solvents, which can be a practical advantage in specific reaction setups.

Table 1: Physicochemical Data of 2,6-Dichloro-3-aminophenol hydrochloride and its Isomeric Analog

| Property | 2,6-dichloro-3-aminophenol hydrochloride | 4-Amino-2,6-dichlorophenol |

| CAS Number | Not readily available | 5930-28-9 |

| Molecular Formula | C₆H₆Cl₃NO | C₆H₅Cl₂NO |

| Molecular Weight | 214.48 g/mol | 178.01 g/mol |

| Appearance | Data not available | White to gray to brown powder or crystal |

| Melting Point | Data not available | 167-170 °C |

Data for 4-Amino-2,6-dichlorophenol sourced from multiple chemical suppliers and patents.[2][3]

The positioning of the amino group is a critical determinant of the molecule's synthetic utility. In the case of the 3-amino isomer, the steric hindrance from the adjacent chlorine atoms and the electronic effects will influence its nucleophilicity and the regioselectivity of subsequent reactions differently than the 4-amino isomer.

Core Application in Agrochemical Synthesis: The Benzoylurea Insecticides

The most prominent application of dichlorinated aminophenols in the agrochemical industry is in the synthesis of benzoylurea insecticides.[4] These compounds act as insect growth regulators by inhibiting chitin biosynthesis, a process vital for the formation of the insect exoskeleton.[4] 2,6-dichloro-4-aminophenol is a key intermediate in the production of hexaflumuron, a potent insecticide used for termite control.[4][5]

Mechanistic Insight: The Synthesis of Hexaflumuron Intermediate

The synthesis of hexaflumuron from 2,6-dichloro-4-aminophenol typically involves a multi-step process. A crucial step is the formation of a substituted aniline, which is then reacted with a benzoyl isocyanate. The presence of the two chlorine atoms ortho to the hydroxyl group in the starting material is critical for the biological activity of the final product.

The general synthetic logic involves the protection of the phenol, followed by reactions at the amino group. Alternatively, the amino group can be acylated first, followed by etherification of the phenolic hydroxyl.

Experimental Protocols: Synthesis of Dichlorinated Aminophenol Intermediates

The following protocols are based on established and patented methods for the synthesis of 2,6-dichloro-4-aminophenol, which serve as a validated starting point for methodologies applicable to other isomers like 2,6-dichloro-3-aminophenol hydrochloride. The choice of reagents and conditions is dictated by the need for high regioselectivity and yield.

Protocol 1: Synthesis of 2,6-dichloro-4-nitrophenol (Precursor to 2,6-dichloro-4-aminophenol)

This protocol details the nitration of 2,6-dichlorophenol, a common precursor. The reaction's success hinges on controlling the temperature and the rate of addition of the nitrating agent to prevent the formation of byproducts.

Workflow for the Synthesis of 2,6-dichloro-4-nitrophenol

Caption: Nitration of 2,6-dichlorophenol.

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL four-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 100 mL of carbon tetrachloride.

-

Addition of Starting Material: Add 32.6 g (0.2 mol) of 2,6-dichlorophenol to the flask and stir until fully dissolved.

-

Nitration: Control the temperature at approximately 35°C and slowly add 20.4 g (0.22 mol) of 68% nitric acid dropwise.

-

Reaction: After the addition is complete, maintain the reaction mixture at 35°C for 2 hours with continuous stirring.

-

Work-up: Cool the reaction mixture to room temperature. The solid product will precipitate.

-

Isolation: Filter the solid, wash the filter cake with water, and dry to obtain 2,6-dichloro-4-nitrophenol. The expected yield is approximately 39.5 g, with a purity of >99%.[3]

Causality Behind Experimental Choices:

-

Solvent: Carbon tetrachloride is an inert solvent that facilitates temperature control and product precipitation.

-

Temperature Control: Maintaining the temperature at 35°C is crucial to ensure the selective nitration at the para position and to minimize the formation of dinitro- or other unwanted byproducts.

-

Stoichiometry: A slight excess of nitric acid ensures the complete conversion of the starting material.

Protocol 2: Reduction of 2,6-dichloro-4-nitrophenol to 4-Amino-2,6-dichlorophenol

This protocol describes the reduction of the nitro group to an amine using hydrazine hydrate as the reducing agent and a catalyst. This is a common and efficient method for this transformation.

Workflow for the Reduction of 2,6-dichloro-4-nitrophenol

Caption: Reduction of the nitro group.

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL four-necked flask, add 100 mL of ethanol.

-

Addition of Reactants: Add 31.2 g (0.15 mol) of 2,6-dichloro-4-nitrophenol and 1.5 g of a suitable reduction catalyst (e.g., Raney Nickel or a proprietary catalyst like H-C2).[2]

-

Heating: Begin stirring and heat the mixture to 75°C. Stir for 1 hour.

-

Addition of Reducing Agent: Add 14.3 g (0.23 mol) of 80% hydrazine hydrate dropwise.

-

Reflux: After the addition, reflux the mixture for 3 hours.

-

Work-up and Isolation: Perform a hot filtration to remove the catalyst. The catalyst can often be washed with hot ethanol and reused. Combine the filtrate and washings, and remove the ethanol under reduced pressure. The crude product can be purified by crystallization to yield 4-amino-2,6-dichlorophenol.[2]

Causality Behind Experimental Choices:

-

Reducing Agent: Hydrazine hydrate in the presence of a catalyst is a powerful reducing system for nitro groups and is often preferred over catalytic hydrogenation for its operational simplicity at the lab scale.

-

Catalyst: The catalyst is essential for the decomposition of hydrazine and the subsequent reduction of the nitro group.

-

Hot Filtration: This is necessary to prevent the product from crystallizing out along with the catalyst.

Potential Synthetic Routes Involving 2,6-Dichloro-3-aminophenol Hydrochloride

While direct, documented agrochemical applications of 2,6-dichloro-3-aminophenol hydrochloride are sparse, its structure suggests potential utility in the synthesis of novel herbicides or fungicides. The 3-amino, 2,6-dichloro substitution pattern could lead to final compounds with unique biological activities.

Hypothetical Reaction Scheme

Caption: Potential reaction pathways.

Researchers could explore reactions such as the acylation of the amino group with novel acid chlorides or the etherification of the phenolic hydroxyl with various alkyl or aryl halides to generate a library of new compounds for biological screening. The protocols for similar transformations on the 4-amino isomer would provide a strong basis for developing these new synthetic routes.

Conclusion and Future Outlook

2,6-dichloro-3-aminophenol hydrochloride represents a potentially valuable, yet underexplored, intermediate in agrochemical synthesis. By understanding the well-established chemistry of its structural isomer, 4-amino-2,6-dichlorophenol, researchers can infer its reactivity and design logical synthetic pathways. The detailed protocols provided for the synthesis and transformation of 4-amino-2,6-dichlorophenol are intended to serve as a practical and authoritative guide for scientists working with this class of compounds. As the demand for novel and more effective agrochemicals continues to grow, the exploration of less common intermediates like 2,6-dichloro-3-aminophenol hydrochloride may unlock new avenues for the development of next-generation crop protection agents.

References

- Google Patents. (n.d.). Production method of a 2,6-dichlorophenol compound. (EP1321449B1).

- Google Patents. (n.d.). Synthesis device and application of 2, 6-dichloro-4-aminophenol. (CN112920060A).

-

Patsnap Eureka. (2021). Synthesis method of 2, 6-dichloro-4-aminophenol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link]

-

Dhanlaxmi Chemicals. (n.d.). 2,4 Dichloro 6-Aminophenol. Retrieved from [Link]

-

European Patent Office. (2007). Production method of a 2,6-dichlorophenol compound. (EP1321449B1). Retrieved from [Link]

-

European Patent Office. (2002). Production method of a 2,6-dichlorophenol compound. (EP1321449A1). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google Patents [patents.google.com]

- 5. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]

Application Notes & Protocols: Synthesis of Novel Azo Dyes from 2,6-Dichloro-3-aminophenol

Introduction: The Significance of Halogenated Azo Dyes

Azo dyes represent the largest and most versatile class of synthetic organic colorants, accounting for over 60% of the dyes used in various industries, including textiles, printing, and paper manufacturing.[1] Their prominence stems from a straightforward and cost-effective synthesis process involving two core chemical transformations: diazotization and azo coupling.[1][2] The fundamental structure of an azo dye is characterized by the azobenzene chromophore (Ar-N=N-Ar'), where the specific aromatic groups (Ar and Ar') dictate the compound's color, solubility, and affinity for different substrates.[1][3]

This document provides a detailed protocol for the synthesis of azo dyes using 2,6-Dichloro-3-aminophenol as the diazo component. The presence of two electron-withdrawing chlorine atoms on the aromatic ring of this precursor is significant. Halogenation can enhance the properties of the resulting dye, such as improving lightfastness, altering the absorption maximum (color), and increasing metabolic stability, making these compounds of particular interest for developing high-performance colorants and functional materials. This protocol will use naphthalen-2-ol (β-naphthol) as a representative coupling component to yield a vibrant, water-insoluble azo pigment.

Reaction Overview: A Two-Stage Process

The synthesis is a sequential, two-part process that must be conducted at low temperatures to ensure the stability of the key intermediate.

-

Part 1: Diazotization. The primary aromatic amine group (-NH₂) of 2,6-Dichloro-3-aminophenol is converted into a reactive diazonium salt (-N₂⁺Cl⁻) by treatment with nitrous acid (HNO₂). Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[4] This reaction is critically temperature-sensitive and must be maintained between 0-5 °C.

-

Part 2: Azo Coupling. The resulting diazonium salt, a weak electrophile, undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling partner.[5] In this protocol, we use naphthalen-2-ol, a highly activated aromatic compound. The coupling occurs under slightly alkaline conditions to form the intensely colored azo dye.

Mandatory Health and Safety Precautions

Handling the reagents involved in this synthesis requires strict adherence to safety protocols in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles conforming to EN 166(EU) or NIOSH (US), a lab coat, and chemical-resistant gloves (e.g., nitrile).[6][7]

-

Chemical Handling:

-

2,6-Dichloro-3-aminophenol and its derivatives: These are halogenated aromatic amines and phenols, which should be treated as toxic and irritants. Avoid inhalation of dust and contact with skin and eyes.[8][9] In case of skin contact, wash off immediately with plenty of soap and water.[6][9] In case of eye contact, rinse cautiously with water for several minutes.[7][9]

-

Hydrochloric Acid (Concentrated): Corrosive and causes severe skin burns and eye damage. Handle with extreme care.[10]

-

Sodium Nitrite: Toxic and an oxidizer. Keep away from combustible materials.

-

Naphthalen-2-ol: Harmful if swallowed and an irritant.

-

-

Emergency Procedures: Ensure safety showers and eyewash stations are readily accessible.[7] In case of accidental ingestion or significant inhalation, move the person to fresh air and seek immediate medical attention.[6][8]

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled hazardous waste containers according to institutional and local regulations.[7][8]

Experimental Protocol

This protocol details the synthesis of a novel azo dye from 2,6-Dichloro-3-aminophenol and naphthalen-2-ol.

Materials and Equipment

| Reagents & Materials | Equipment |

| 2,6-Dichloro-3-aminophenol | 250 mL Beakers (x3) |

| Sodium Nitrite (NaNO₂) | 100 mL Conical Flask |

| Hydrochloric Acid (HCl), concentrated | Magnetic Stirrer and Stir Bar |

| Naphthalen-2-ol (β-naphthol) | Ice Bath |

| Sodium Hydroxide (NaOH) | Glass Stirring Rod |

| Urea | Buchner Funnel and Flask |

| Distilled Water | Vacuum Filtration System |

| Ethanol (for recrystallization) | pH Indicator Paper or pH Meter |

| Weighing Balance |

Reagent Preparation and Stoichiometry

This table outlines the quantities for a representative laboratory-scale synthesis.

| Reagent | Molecular Wt. ( g/mol ) | Mass (g) | Moles (mmol) | Molar Ratio | Notes |

| 2,6-Dichloro-3-aminophenol | 178.01 | 1.78 | 10.0 | 1.0 | The diazo component |

| Sodium Nitrite (NaNO₂) | 69.00 | 0.72 | 10.5 | 1.05 | Slight excess to ensure full diazotization |

| Naphthalen-2-ol | 144.17 | 1.44 | 10.0 | 1.0 | The coupling component |

| Concentrated HCl (37%) | 36.46 | ~3.0 mL | ~30 | ~3.0 | Provides acidic medium and forms HCl salt |

| Sodium Hydroxide (NaOH) | 40.00 | 0.80 | 20.0 | 2.0 | To dissolve naphthol and create alkaline pH |

Part 1: Diazotization of 2,6-Dichloro-3-aminophenol

Causality: This stage creates the electrophilic diazonium ion. Maintaining a temperature of 0-5 °C is paramount because diazonium salts are unstable and will decompose at higher temperatures, leading to a significant loss of yield.

-

Prepare Amine Salt Solution: In a 250 mL beaker, combine 1.78 g (10.0 mmol) of 2,6-Dichloro-3-aminophenol with 20 mL of distilled water.

-

While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. The amine will dissolve to form its hydrochloride salt.

-

Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring. A fine precipitate of the hydrochloride salt may form, which is normal.

-

Prepare Nitrite Solution: In a separate 100 mL conical flask, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 10 mL of cold distilled water.

-

Form Diazonium Salt: Add the sodium nitrite solution dropwise to the cold, stirring amine salt suspension over 10-15 minutes. Use a Pasteur pipette or a dropping funnel for this addition. Crucially, monitor the temperature and ensure it does not rise above 5 °C. [11]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization reaction goes to completion.[11] The resulting pale yellow, slightly turbid solution contains the 2,6-dichloro-3-hydroxybenzenediazonium chloride intermediate.

-

Quench Excess Nitrous Acid: Add a small amount of urea (approx. 0.1 g) and stir for a few minutes until the effervescence (N₂ gas) ceases. This step removes any unreacted nitrous acid, which could otherwise cause unwanted side reactions.

Part 2: Azo Coupling Reaction

Causality: The electrophilic diazonium salt attacks the electron-rich ring of the coupling partner. For phenols like naphthalen-2-ol, the reaction is performed in a slightly alkaline medium (pH 8-10). This deprotonates the phenolic hydroxyl group to form the much more strongly activating phenoxide ion, accelerating the coupling reaction.

-

Prepare Coupling Solution: In a separate 250 mL beaker, dissolve 1.44 g (10.0 mmol) of naphthalen-2-ol in 30 mL of a 5% sodium hydroxide solution (prepared by dissolving ~1.5 g of NaOH in 30 mL of water).

-

Cool this solution thoroughly in an ice bath to 0-5 °C.

-

Execute Coupling: With vigorous stirring, slowly add the cold diazonium salt solution prepared in Part 1 to the cold naphthalen-2-ol solution.

-

An intensely colored precipitate of the azo dye should form immediately.[11]

-

Continue to stir the reaction mixture in the ice bath for another 30-60 minutes to ensure the coupling is complete.[11]

Part 3: Isolation and Purification of the Azo Dye

Causality: The crude dye is insoluble in water and can be isolated by filtration. Washing removes unreacted starting materials and inorganic salts, while recrystallization from a suitable solvent system further purifies the final product.

-

Isolate Crude Product: Collect the precipitated dye by vacuum filtration using a Buchner funnel.[11]

-

Wash the Product: Wash the filter cake with several portions of cold distilled water until the filtrate runs clear and is neutral to pH paper. This removes residual acids, bases, and salts.

-

Dry the Product: Press the solid dry on the filter paper and then transfer it to a watch glass. Dry the product in a desiccator or a low-temperature oven (e.g., 60-70 °C).

-

Determine Yield: Weigh the dried product and calculate the percentage yield.

-

(Optional) Recrystallization: For higher purity, the crude dye can be recrystallized from a suitable solvent, such as an ethanol-water mixture or glacial acetic acid.[11][12]

Characterization

To confirm the identity and purity of the synthesized azo dye, the following analytical techniques are recommended:

-

UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λ_max), which corresponds to the color of the dye.

-

FT-IR Spectroscopy: To identify key functional groups, such as the N=N stretch (typically weak, around 1400-1500 cm⁻¹), O-H stretch, and C-Cl stretches.[13]

-

¹H and ¹³C NMR Spectroscopy: To elucidate the detailed chemical structure of the final compound.

Visualized Workflows and Mechanisms

Chemical Reaction Scheme

Caption: Step-by-step experimental workflow for dye synthesis.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield of Dye | 1. Diazonium salt decomposed due to high temperature (>5 °C).2. Incorrect pH during coupling. | 1. Carefully monitor and maintain the reaction temperature at 0-5 °C during diazotization and addition.2. Check the pH of the coupling solution; it should be alkaline (pH 8-10) for phenols. |

| Brown/Tarry Product | 1. Side reactions from excess nitrous acid.2. Air oxidation of the phenol. | 1. Ensure urea is added after diazotization to quench excess nitrous acid.2. Work reasonably quickly and avoid prolonged exposure to air. |

| Product is difficult to filter (oily) | The product may not have fully precipitated or is impure. | 1. Ensure the reaction has stirred for the full duration.2. Try "salting out" by adding sodium chloride to the mixture to decrease the dye's solubility. [11] |

References

Sources

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijisrt.com [ijisrt.com]

- 3. cuhk.edu.hk [cuhk.edu.hk]

- 4. Diazotisation [organic-chemistry.org]

- 5. Azo coupling - Wikipedia [en.wikipedia.org]

- 6. store.sangon.com [store.sangon.com]

- 7. fishersci.com [fishersci.com]

- 8. lobachemie.com [lobachemie.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scialert.net [scialert.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]

- 15. Coupling of acceptor-substituted diazo compounds and tertiary thioamides: synthesis of enamino carbonyl compounds and their pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. jchemrev.com [jchemrev.com]

- 20. researchgate.net [researchgate.net]

- 21. scialert.net [scialert.net]

- 22. Efficient Synthesis of Ortho- or Para-aminophenol via Diazo Coupling Reduction Process and Scalable Manufacturing Chlorzoxazone - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 23. rsc.org [rsc.org]

Application Note: Catalytic Hydrodehalogenation & Reduction of 2,6-Dichloro-3-nitrophenol to 3-Aminophenol

Executive Summary

This application note details the protocol for the exhaustive reduction of 2,6-dichloro-3-nitrophenol to 3-aminophenol . Unlike standard nitro-reductions that aim to preserve halogen substituents, this transformation requires a Hydrodechlorination-Reduction (HDCR) sequence.

The process utilizes a Palladium on Carbon (Pd/C) catalyst in a basic alcoholic medium to simultaneously reduce the nitro group (

Key Reaction Parameters

| Parameter | Specification |

| Reaction Type | Heterogeneous Catalytic Hydrogenation / Hydrodehalogenation |

| Catalyst | 10% Pd/C (50% water wet) |

| H₂ Pressure | 3.0 – 5.0 bar (45 – 75 psi) |

| Temperature | 50°C – 65°C |

| Solvent System | Methanol or Ethanol (with NaOH/NaOAc base) |

| Yield Target | >92% Isolated Yield |

Scientific Principles & Mechanism[1][2][3]

The Chemoselectivity Challenge

The transformation involves two distinct mechanistic steps that compete for active catalytic sites:

-

Nitro Reduction: Rapid, highly exothermic. Usually proceeds via nitroso and hydroxylamine intermediates.

-

Hydrodechlorination (HDC): Slower, requires higher activation energy. Occurs via oxidative addition of Pd into the C-Cl bond, followed by reductive elimination.

Critical Insight: If the goal were to retain the chlorines (producing 3-amino-2,6-dichlorophenol), a poisoned catalyst like Sulfided Pt/C or Raney Nickel would be required. However, to achieve 3-aminophenol , we employ unpoisoned Pd/C, which is aggressive toward aryl halides.

Reaction Pathway Visualization

The following diagram illustrates the stepwise reduction and dechlorination pathways, including potential traps (incomplete dechlorination).

Figure 1: Reaction cascade. The nitro group reduces first, followed by sequential removal of chlorine atoms.[1] Base is required to neutralize the generated HCl and drive the equilibrium forward.

Experimental Protocol

Reagents & Equipment

-

Substrate: 2,6-dichloro-3-nitrophenol (10.0 g, 48 mmol).

-

Catalyst: 10% Pd/C (Type 39 or equivalent, 50% water wet). Note: The water content reduces ignition risk.

-

Solvent: Methanol (HPLC Grade, 100 mL).

-

Base: Sodium Acetate (anhydrous, 8.6 g, 105 mmol) OR Sodium Hydroxide (2.2 equiv).

-

Why Sodium Acetate? It buffers the solution effectively without causing phenoxide polymerization side reactions sometimes seen with strong caustic bases at high temps.

-

-

Equipment: Parr Hydrogenator or Stainless Steel Autoclave (250 mL).

Step-by-Step Methodology

Phase 1: Reactor Loading

-

Safety Check: Ensure the autoclave is clean and free of sulfur residues (which poison Pd).

-

Dissolution: In a beaker, dissolve 10.0 g of 2,6-dichloro-3-nitrophenol in 100 mL Methanol.

-

Base Addition: Add 8.6 g Sodium Acetate to the solution. Stir until mostly suspended/dissolved.

-

Catalyst Charge: Carefully add 1.0 g of 10% Pd/C (wet) to the autoclave vessel.

-

Precaution: Always add the catalyst to the wet vessel or under an inert blanket (Argon/Nitrogen) to prevent sparking.

-

-

Transfer: Pour the substrate/base mixture into the autoclave over the catalyst.

Phase 2: Hydrogenation

-

Purge: Seal the reactor. Purge with Nitrogen (

) x3 times (pressurize to 3 bar, vent). -

H2 Charge: Purge with Hydrogen (

) x2 times, then pressurize to 4.0 bar (approx 60 psi) . -

Reaction: Heat the reactor to 60°C with vigorous stirring (1000 rpm).

-

Completion: Maintain conditions for 4–6 hours. Repressurize if pressure drops below 2 bar.

-

Endpoint: Reaction is complete when

uptake ceases.

-

Phase 3: Workup & Isolation

-

Cool & Vent: Cool reactor to <25°C. Vent

and purge with -